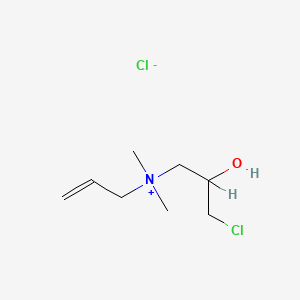

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride

Description

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride (CAS RN: 3327-22-8) is a quaternary ammonium compound with the molecular formula C₃H₉Cl₂NO and a molecular weight of 146.0157 g/mol . Structurally, it features a 3-chloro-2-hydroxypropyl chain attached to a dimethylammonium group. This compound is water-soluble, with a melting point of 191–193°C, and is primarily used in industrial applications such as cationic flocculating agents for water treatment and polymer production . Its synthesis involves the quaternization of dimethylamine with allyl chloride derivatives under controlled conditions .

Properties

CAS No. |

70729-69-0 |

|---|---|

Molecular Formula |

C8H17Cl2NO |

Molecular Weight |

214.13 g/mol |

IUPAC Name |

(3-chloro-2-hydroxypropyl)-dimethyl-prop-2-enylazanium;chloride |

InChI |

InChI=1S/C8H17ClNO.ClH/c1-4-5-10(2,3)7-8(11)6-9;/h4,8,11H,1,5-7H2,2-3H3;1H/q+1;/p-1 |

InChI Key |

ROHZEENBJZUCSE-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CC=C)CC(CCl)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Hypochlorination of Allyl Quaternary Ammonium Salts

This method involves two main steps: synthesis of the allyl quaternary ammonium salt followed by hypochlorination to introduce the 3-chloro-2-hydroxypropyl group.

2.1.1 Synthesis of Allyl Quaternary Ammonium Salt

- Tertiary amines such as dimethylamine or trimethylamine are reacted with allyl chloride.

- The reaction is typically carried out in aqueous medium or with excess allyl chloride acting as a solvent.

- Temperature control is critical; the reaction temperature is maintained below 45 °C to prevent side reactions.

- After reaction, unreacted allyl chloride and amine are removed under vacuum.

- The resulting aqueous solution contains about 65% allyltrimethylammonium chloride with minimal residual allyl chloride (<100 ppm).

2.1.2 Hypochlorination Process

- Chlorine gas is bubbled into the aqueous solution of the allyl quaternary ammonium salt.

- The reaction temperature is maintained between 5-40 °C, commonly around 25-35 °C.

- Chlorine is added in slight excess (at least 10% excess; typically 1.1 to 1.3 moles chlorine per mole of allyl salt).

- Contact time ranges from 3 to 35 minutes depending on the setup (batch or continuous reactor).

- Excess chlorine and hydrochloric acid are removed by air stripping or vacuum.

- The solution is neutralized to pH 6.5-7 with sodium hydroxide or passed through weak base ion-exchange resin.

- Yields of 3-chloro-2-hydroxypropyltrimethylammonium chloride typically reach 77-91%.

- Side products include 2,3-dichloropropyltrimethylammonium and 1,3-dichloro-2-propanol, which increase with higher chlorine doses or temperature.

Table 1: Hypochlorination Process Parameters and Outcomes

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Allyl chloride to amine molar ratio | ~1:1 | Slight excess allyl chloride used |

| Reaction temperature | 5 - 40 °C | Optimal below 40 °C to minimize by-products |

| Chlorine to allyl salt ratio | 1.1 - 1.3 moles chlorine/mole allyl salt | At least 10% excess chlorine needed |

| Contact time | 3 - 35 minutes | Depends on batch or continuous mode |

| pH after neutralization | 6.5 - 7.0 | Neutralized with NaOH or ion-exchange resin |

| Yield of chlorohydrin product | 77% - 91% | Based on chlorohydrin content |

| By-products | 2,3-dichloropropyltrimethylammonium, 1,3-dichloro-2-propanol | Increase with higher temp and chlorine excess |

Direct Reaction Using Epoxy Chloropropane, Trimethylamine, and Hydrochloric Acid

Another patented method involves reacting epoxy chloropropane (epichlorohydrin), aqueous trimethylamine, and hydrochloric acid in water with a quaternary ammonium catalyst.

- Temperature: 5 to 40 °C (optimal 23-28 °C).

- pH: 6.5 to 9.5 (optimal 7-8).

- Catalyst: quaternary ammonium compounds such as dodecyl trimethyl ammonium chloride or benzyl trimethyl ammonium chloride at 0.01-10% weight.

- Reaction time: 1.5 to 4.5 hours.

- Molar ratios: epoxy chloropropane : trimethylamine : hydrochloric acid ≈ 0.9-1.2 : 1.0-1.3 : 1.1-1.4.

- Trimethylamine concentration: 20-40% aqueous solution.

- Hydrochloric acid concentration: 36-38%.

- The reaction medium is water.

- The catalyst facilitates the ring-opening of epichlorohydrin by trimethylamine.

- The process yields 3-chloro-2-hydroxypropyltrimethylammonium chloride suitable for cationic starch preparation.

Comparative Summary of Preparation Methods

| Aspect | Hypochlorination of Allyl Salts | Epichlorohydrin + Trimethylammonium in Organic Solvent | Epichlorohydrin + Aqueous Trimethylamine + HCl (Catalyzed) |

|---|---|---|---|

| Medium | Aqueous | Organic solvent (e.g., chloroform) | Aqueous |

| Temperature | 5 - 40 °C | 0 - 50 °C | 5 - 40 °C |

| Yield | 77% - 91% | 80% - 97% | Not explicitly stated; efficient for cationic starch prep |

| Product form | Aqueous solution | Anhydrous crystalline solid | Aqueous solution |

| By-products | 2,3-dichloropropyltrimethylammonium, 1,3-dichloro-2-propanol | Minimal due to non-aqueous medium | Not detailed |

| Catalyst required | No | No | Yes (quaternary ammonium salts) |

| Advantages | Established industrial process; continuous operation possible | High purity; avoids aqueous side reactions | Direct synthesis with catalyst; controlled pH and temp |

Chemical Reactions Analysis

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Quaternization: It acts as a quaternizing agent for other compounds, such as N-aryl chitosan derivatives.

Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Properties

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride can be synthesized through several methods, including chlorohydrination and hypochlorination processes. These methods yield various derivatives that possess distinct properties suitable for specific applications.

Biocidal Agents

This compound exhibits significant antimicrobial properties, making it useful in disinfectants and preservatives. Its effectiveness against bacteria and fungi has been documented in various studies, highlighting its potential in medical and industrial applications.

Polymer Chemistry

This compound serves as a monomer for synthesizing quaternary ammonium salt polymers. These polymers have applications in:

- Coatings : Providing water repellency and antifouling properties.

- Textiles : Enhancing durability and resistance to microbial growth .

Agricultural Chemicals

This compound is utilized in the formulation of agricultural products such as herbicides and fungicides. Its ability to modify the surface properties of formulations improves their efficacy and stability in the field.

Starch Etherification

The compound is used in the etherification of starches, enhancing their functional properties for food applications. The chlorohydrination reaction allows for efficient modification of starches, leading to improved solubility and stability in various food products .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in bacterial counts when treated with this compound, demonstrating its potential as a biocide in healthcare settings.

Case Study 2: Polymer Development

Research focused on developing quaternary ammonium salt polymers using this compound as a precursor. The resulting polymers displayed enhanced mechanical and thermal properties, making them suitable for industrial applications such as coatings and adhesives .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biocidal Agents | Disinfectants | Effective against bacteria and fungi |

| Polymer Chemistry | Coatings | Water repellency, antifouling |

| Agricultural Chemicals | Herbicides, fungicides | Improved efficacy and stability |

| Starch Etherification | Food industry | Enhanced solubility and stability |

Mechanism of Action

The mechanism of action of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride involves its ability to form positively charged ions in solution. These ions interact with negatively charged surfaces, such as cell membranes or polymer surfaces, leading to various effects. In biological systems, the compound can disrupt cell membranes, leading to antimicrobial activity. In industrial applications, its surfactant properties help in the stabilization of emulsions and dispersions .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Diversity :

- The target compound’s 3-chloro-2-hydroxypropyl group distinguishes it from simpler allyl or alkyl derivatives. This hydroxyl group enhances hydrophilicity, making it more effective in aqueous flocculation systems compared to purely alkyl-substituted quaternary ammonium salts (e.g., di-n-alkyl dimethylammonium chloride) .

- In contrast, diallyl dimethylammonium chloride lacks hydroxyl groups but offers higher reactivity in copolymerization due to its two allyl substituents .

Molecular Weight and Solubility :

- Lower molecular weight (146 g/mol ) compared to di-n-alkyl derivatives (332–361 g/mol ) allows faster diffusion in aqueous media but may reduce surface activity in surfactant applications .

Application-Specific Comparisons

Key Findings:

- Water Treatment: The hydroxyl group in the target compound improves hydrogen bonding with colloidal particles, outperforming non-hydroxylated analogs like di-n-alkyl derivatives .

- Toxicity: While all quaternary ammonium compounds pose irritancy risks, the target compound’s toxicity is lower than vinyl chloride derivatives (carcinogenic) or long-chain alkyl variants (high aquatic toxicity) .

Biological Activity

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride, a quaternary ammonium compound (QAC), has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and applications based on recent research findings.

This compound can be synthesized through the reaction of allyl chloride with trimethylamine and 3-chloro-2-hydroxypropanol. The synthesis process typically involves controlling temperature and pH to optimize yield and purity. For example, a study outlined a method where the reaction was conducted at temperatures below 45°C to minimize by-products, achieving a yield of approximately 91% for the desired product .

2.1 Antimicrobial Properties

QACs, including this compound, are known for their antimicrobial properties. They exhibit effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. The mechanism of action primarily involves disrupting microbial cell membranes through electrostatic interactions between the positively charged ammonium group and negatively charged membrane components .

Table 1: Minimum Inhibitory Concentration (MIC) of Selected QACs

| Compound | MIC (µg/mL) | Microorganism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Benzalkonium chloride | 16 | Escherichia coli |

| Dodecyltrimethylammonium bromide | 8 | Candida albicans |

The data indicates that this compound has a competitive MIC against various pathogens, suggesting its potential as an effective antimicrobial agent.

2.2 Antifungal and Antiviral Activity

Research has shown that QACs can also possess antifungal and antiviral properties. Studies have demonstrated that this compound can inhibit fungal growth in Candida species and exhibit activity against enveloped viruses, potentially making it useful in clinical settings for infection control .

The antimicrobial action of this compound is attributed to its ability to disrupt cell membranes. The positively charged nitrogen atom interacts with the negatively charged phospholipid bilayer of microbial cells, leading to membrane destabilization. This results in leakage of cellular contents and ultimately cell death .

4.1 Clinical Application in Infection Control

A case study involving the use of this compound in hospital settings revealed its effectiveness in reducing nosocomial infections. The compound was utilized as a surface disinfectant on medical instruments, demonstrating significant reductions in bacterial load within just minutes of application .

4.2 Efficacy Against Biofilms

Another study focused on the compound's ability to penetrate biofilms formed by resistant bacterial strains. Results indicated that this compound could effectively disrupt biofilm integrity, enhancing susceptibility to conventional antibiotics .

5. Conclusion

This compound exhibits significant biological activity with promising applications in antimicrobial treatment and infection control. Its ability to disrupt microbial membranes underlies its effectiveness against a range of pathogens, including those resistant to traditional treatments. Continued research into its mechanisms and broader applications will further elucidate its potential in clinical and industrial settings.

Q & A

Q. What are the standard synthetic routes for Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride?

The compound is typically synthesized via a two-step process:

- Step 1 : Alkylation of dimethylamine with allyl chloride to form dimethylallylamine.

- Step 2 : Quaternization of dimethylallylamine with 3-chloro-2-hydroxypropyl chloride under controlled pH (8–10) and temperature (60–80°C). Solvents like ethanol or water are used to enhance reaction efficiency. Critical parameters include stoichiometric ratios, reaction time (6–12 hours), and purification via recrystallization or column chromatography .

Q. What analytical techniques are recommended to confirm its structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the quaternary ammonium structure, allyl group presence, and chloro-hydroxypropyl moiety. For example, the allyl proton signals appear at δ 5.2–5.8 ppm (vinyl protons) and δ 3.4–3.8 ppm (N-CH groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) quantifies purity and detects by-products like unreacted amines or hydrolysis products .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 188.092 for [CHClNO]) .

Q. What safety precautions are essential during its synthesis and handling?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., allyl chloride, a Group C carcinogen) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Waste Disposal : Neutralize acidic or basic by-products before disposal. Avoid aqueous release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products?

- Temperature Control : Maintain 60–80°C during quaternization to prevent hydrolysis of the chloro-hydroxypropyl group. Higher temperatures (>90°C) favor decomposition into allyl alcohol derivatives .

- Catalyst Selection : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve reaction rates in biphasic systems (water/toluene) .

- pH Adjustment : A pH of 8–10 stabilizes the quaternary ammonium product while minimizing side reactions like Hoffman elimination .

Q. How can enantiomeric purity challenges be resolved during synthesis?

- Chiral Resolution : Use chiral stationary phases in HPLC (e.g., cyclodextrin-based columns) to separate enantiomers. For example, (S)-(-)-enantiomers show distinct retention times compared to (R)-(+)-forms .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., L-proline derivatives) during the alkylation step to stereoselectively form the desired enantiomer .

Q. What advanced applications exist for this compound in polymer science?

- Cationic Flocculants : Copolymerize with acrylamide to create water-soluble polymers for wastewater treatment. The quaternary ammonium group enhances adsorption to negatively charged colloidal particles .

- Antistatic Coatings : Incorporate into polyurethane or epoxy resins to reduce static buildup in electronic materials. The allyl group enables crosslinking via UV-initiated thiol-ene reactions .

Q. How do structural modifications impact its performance in flocculating agents?

- Chain Length : Increasing the alkyl chain (e.g., replacing methyl with ethyl groups) enhances hydrophobicity, improving adsorption to organic pollutants.

- Charge Density : Higher quaternary ammonium content (e.g., via additional allyl groups) increases cationic charge, boosting flocculation efficiency.

- Thermal Stability : Introducing hydroxypropyl groups improves resistance to thermal degradation compared to purely alkyl quaternary salts .

Q. How should researchers address data contradictions arising from varying synthesis protocols?

- Contradiction Example : Conflicting reports on optimal reaction time (6 vs. 12 hours).

- Resolution : Conduct kinetic studies (sampling at intervals) to identify the time point where yield plateaus. Factors like solvent polarity (e.g., ethanol vs. water) and stirring efficiency may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.